molecular formula CH3ClO2S B103972 Methanesulfonyl Chloride-d3 CAS No. 35668-13-4

Methanesulfonyl Chloride-d3

Cat. No.: B103972
CAS No.: 35668-13-4
M. Wt: 117.57 g/mol
InChI Key: QARBMVPHQWIHKH-FIBGUPNXSA-N
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Description

TD-1211, also known as Axelopran, is a peripherally restricted opioid receptor antagonist. It is primarily used for the treatment of opioid-induced constipation. This compound selectively binds to opioid receptors in the gastrointestinal tract, thereby alleviating constipation without affecting the central nervous system’s analgesic effects .

Scientific Research Applications

TD-1211 has several scientific research applications, including:

    Chemistry: Used as a model compound to study opioid receptor interactions.

    Biology: Investigated for its effects on gastrointestinal motility and opioid receptor binding.

    Medicine: Used in clinical trials for the treatment of opioid-induced constipation.

    Industry: Employed in the development of new opioid receptor antagonists .

Mechanism of Action

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .

Safety and Hazards

Methanesulfonyl chloride is highly toxic, corrosive, and acts as a lachrymator . It reacts with nucleophilic reagents (including water) in a strongly exothermic manner . When heated to decomposition point, it emits toxic vapors of sulfur oxides and hydrogen chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TD-1211 involves multiple steps, including the formation of intermediate compounds. One of the key steps involves the reaction of cyclohexylmethylbromide with ethanolamine to form 2-(cyclohexylmethylamino)ethanol. This intermediate is then reacted with di-tert-butyldicarbonate to form cyclohexylmethyl-(2-hydroxyethyl) carbamic acid tert-butyl ester .

Industrial Production Methods: The industrial production of TD-1211 involves optimized synthesis routes to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions: TD-1211 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

    Methylnaltrexone: Another peripherally selective opioid receptor antagonist.

    Alvimopan: Selective for μ receptors and used for postoperative ileus.

    Naloxegol: Used for opioid-induced constipation with a similar mechanism of action.

Comparison: TD-1211 is unique in its high affinity for multiple opioid receptors (μ, δ, and κ) and its peripherally restricted action, which minimizes central nervous system side effects. Unlike methylnaltrexone, which requires subcutaneous dosing, TD-1211 is orally absorbed .

Properties

IUPAC Name

trideuteriomethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARBMVPHQWIHKH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464280
Record name Methane-d3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35668-13-4
Record name Methane-d3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35668-13-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described for Methanesulfonyl Chloride-d3?

A1: The paper describes a convenient method for synthesizing this compound using readily available Dimethyl Sulfoxide-d6 as a starting material. This method utilizes both anhydrous and aqueous chlorination steps and achieves a 52% yield of the desired product . Interestingly, the researchers also identified Trichloromethyl methyl sulfide (-d3) as an intermediate in this reaction .

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstract for does not detail the specific spectroscopic data, it indicates that vibrational spectra were studied for both Methanesulfonyl Chloride and its deuterated analogue, this compound . This suggests that information regarding infrared (IR) and Raman spectra, which are commonly used to characterize vibrational modes of molecules, is likely available in the full text of the paper.

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